(4E)-3-(Chloromethyl)-4-(1H-indol-4-ylmethylene)-isoxazol-5(4H)-one
Description
Structural Overview and Nomenclature
(4E)-3-(Chloromethyl)-4-(1H-indol-4-ylmethylene)-isoxazol-5(4H)-one is a heterocyclic compound featuring a fused isoxazole-indole scaffold. Its molecular formula is $$ \text{C}{13}\text{H}9\text{ClN}2\text{O}2 $$, with a molecular weight of 260.68 g/mol. The IUPAC name reflects its structural components:
- Isoxazole core : A five-membered ring containing one oxygen and one nitrogen atom (positions 1 and 2).
- Chloromethyl substituent : A -CH$$_2$$Cl group at position 3 of the isoxazole ring.
- Indole-methylene group : A 1H-indol-4-yl moiety linked via a conjugated double bond (E-configuration) at position 4 of the isoxazole.
Key spectroscopic identifiers include:
Historical Development in Isoxazole-Indole Hybrid Research
Isoxazole-indole hybrids emerged as a focus in medicinal chemistry due to their synergistic pharmacological profiles. Milestones include:
- Early 2000s : Discovery of indole’s role in kinase inhibition and isoxazole’s metabolic stability.
- 2010s : Advances in click chemistry enabled efficient synthesis of hybrids, such as copper(I)-catalyzed alkyne-azide cycloaddition.
- 2020s : Structural optimization led to compounds like (4E)-3-(chloromethyl)-4-(1H-indol-4-ylmethylene)-isoxazol-5(4H)-one, which showed dual activity against cancer and microbial targets.
A comparative analysis of key hybrids is provided in Table 1.
Table 1: Structural and Functional Comparison of Isoxazole-Indole Hybrids
Significance in Heterocyclic Chemistry and Drug Discovery
This compound exemplifies the strategic fusion of pharmacophores:
- Isoxazole : Enhances metabolic stability and facilitates hydrogen bonding with targets like EGFR and BACE1.
- Indole : Contributes to π-π stacking interactions in kinase binding pockets (e.g., ERα in breast cancer).
- Chloromethyl group : Increases electrophilicity, enabling covalent binding to cysteine residues in enzymes.
In drug discovery, it addresses multitarget challenges:
- Anticancer activity : Inhibits EGFR tyrosine kinase (IC₅₀ = 0.203 ± 0.03 μM) and induces G0/G1 cell cycle arrest in Huh7 liver cancer cells.
- Antimicrobial potential : Disrupts bacterial cell membrane integrity (MIC = 4–8 μg/mL against S. aureus).
- Neuroprotective effects : Demonstrated BACE1 inhibition (IC₅₀ = 2.85 ± 0.09 μM) for Alzheimer’s disease.
The hybrid’s synthetic versatility is evidenced by modular approaches:
Properties
IUPAC Name |
3-(chloromethyl)-4-[(E)-indol-4-ylidenemethyl]-2H-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c14-7-12-10(13(17)18-16-12)6-8-2-1-3-11-9(8)4-5-15-11/h1-6,16H,7H2/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFZXGWKXZKWKU-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(NOC2=O)CCl)C3=CC=NC3=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C/C(=C\C2=C(NOC2=O)CCl)/C3=CC=NC3=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4E)-3-(Chloromethyl)-4-(1H-indol-4-ylmethylene)-isoxazol-5(4H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₃H₉ClN₂O₂
- Molecular Weight : 260.68 g/mol
- CAS Number : 1142199-56-1
The compound's biological activity is influenced by its structural features, particularly the indole and isoxazole moieties, which are known to participate in various biochemical interactions. The chloromethyl group may enhance reactivity towards biological targets.
Biological Activity Overview
Research indicates that (4E)-3-(Chloromethyl)-4-(1H-indol-4-ylmethylene)-isoxazol-5(4H)-one exhibits several biological activities:
-
Antimicrobial Activity :
- Studies have shown that similar compounds with indole structures possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, halogenated indoles have demonstrated activity against Staphylococcus aureus and Escherichia coli .
- The presence of the chloromethyl group is thought to enhance the compound's interaction with microbial enzymes or cell membranes.
- Antitumor Effects :
- Anti-inflammatory Properties :
Case Studies
Several case studies highlight the biological activity of related compounds, providing insight into potential therapeutic applications:
Pharmacological Implications
The diverse biological activities suggest that (4E)-3-(Chloromethyl)-4-(1H-indol-4-ylmethylene)-isoxazol-5(4H)-one could serve as a lead compound for drug development targeting infections, cancer, and inflammatory diseases. Further research is warranted to elucidate its precise mechanisms and optimize its pharmacological profile.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with indole and isoxazole moieties exhibit promising anticancer properties. A study demonstrated that derivatives of isoxazolone compounds can induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, (4E)-3-(Chloromethyl)-4-(1H-indol-4-ylmethylene)-isoxazol-5(4H)-one has shown effectiveness against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Agricultural Science
Pesticidal Applications
The chloromethyl group in this compound enhances its reactivity, making it suitable for developing novel pesticides. Research has shown that derivatives of this compound can effectively control pests while minimizing environmental impact. Field trials indicated a reduction in pest populations by over 70% when applied at recommended dosages .
Herbicidal Activity
In addition to its pesticidal properties, (4E)-3-(Chloromethyl)-4-(1H-indol-4-ylmethylene)-isoxazol-5(4H)-one has been investigated for herbicidal applications. Studies have demonstrated that it inhibits the growth of certain weed species, providing a potential alternative to traditional herbicides .
Material Science
Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices for enhanced material properties. Research indicates that adding (4E)-3-(Chloromethyl)-4-(1H-indol-4-ylmethylene)-isoxazol-5(4H)-one to polymer formulations improves thermal stability and mechanical strength .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Isoxazol-5(4H)-one derivatives exhibit diverse biological activities depending on substituents at positions 3 and 3. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physical Properties Comparison
Key Findings :
Substituent Effects on Bioactivity: The indole-4-ylmethylene group in the target compound may enhance interactions with aromatic residues in enzyme active sites, similar to (E)-3-methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one (4p), which showed moderate antioxidant activity (IC₅₀ = 12.3 µM) .
Synthetic Accessibility :
- The target compound is synthesized via a three-component reaction involving aromatic aldehydes, β-ketoesters, and hydroxylamine hydrochloride, similar to other isoxazol-5(4H)-ones . However, the indole-4-carbaldehyde substrate may require optimized conditions due to steric and electronic effects .
Preparation Methods
Reaction of Aromatic or Heteroaromatic Aldehydes with Ethyl Acetoacetate and Hydroxylamine Hydrochloride
One of the most reported routes involves a three-component condensation reaction between aromatic or heteroaromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride. This method is extensively documented in literature for synthesizing isoxazole derivatives, including the target compound, under mild and eco-friendly conditions.
-
- Typically performed at temperatures around 60–70°C.
- Solvent-free or in aqueous media to promote green synthesis.
- Reaction times vary between 45 minutes to a few hours, with high yields (86–92%).
Catalyst-Free and Green Solvent Methods
Recent advances focus on catalyst-free protocols utilizing natural, recyclable, and biodegradable catalysts such as citric acid or gluconic acid, which facilitate the formation of the isoxazole ring via Knoevenagel or Michael addition mechanisms.
Specific Preparation Protocols
Citric Acid Catalyzed Synthesis in Water
-
- Mix aromatic aldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, and citric acid (around 1 mmol) in water.
- Stir at room temperature or mild heating (~70°C).
- Reaction monitored via TLC; completion typically within 5–24 hours.
- Product precipitates upon cooling, filtered, and recrystallized.
-
- High yields (~70–90%).
- Mild, environmentally benign conditions.
- Simple work-up.
Gluconic Acid Aqueous Solution (GAAS) Catalysis
-
- Combine aldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, and GAAS (around 1–2 mL of 50 wt%) in water.
- Heat at 70°C with stirring for approximately 45 minutes.
- The product precipitates and is purified by recrystallization.
Use of Agro-waste Ash (Orange Peel Ash)
- Procedure:
- Extract water-soluble components from orange peel ash.
- Use as a catalyst in a solvent-free or aqueous medium.
- Reaction conditions similar to the above, with optimized ash and glycerol ratios.
- Reaction times are reduced, and yields are high (86–92%).
Research Findings and Data Summary
| Method | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Multicomponent (Aldehyde + EAA + Hydroxylamine) | Water extract of orange peel ash | Solvent-free | 60°C | 45–60 min | 86–92 | Eco-friendly, high yield |
| Three-component (Aldehyde + EAA + Hydroxylamine) | Citric acid | Water | Room temp to 70°C | 5–24 hours | 70–90 | Mild conditions, recyclable catalyst |
| Three-component | Gluconic acid aqueous solution | Water | 70°C | ~45 min | 86–92 | Recyclable, green solvent |
Mechanistic Insights and Optimization
The synthesis typically involves initial formation of an imine or Schiff base from aldehyde and hydroxylamine, followed by cyclization with ethyl acetoacetate to form the isoxazole ring. Catalysts like citric acid or gluconic acid facilitate proton transfer, enhancing reaction rates and yields. The green protocols leverage water as a solvent, reducing environmental impact and simplifying product isolation.
Q & A
Basic Research Questions
Q. What optimized synthetic protocols are recommended for preparing (4E)-3-(chloromethyl)-4-(1H-indol-4-ylmethylene)-isoxazol-5(4H)-one derivatives?
- Methodological Answer : A one-pot multicomponent reaction involving ethyl acetoacetate, hydroxylamine hydrochloride, and substituted aldehydes is widely used. Citric acid as a catalyst under solvent-free conditions at 100°C yields 70–90% of products in 5–24 hours . For greener approaches, GO@Fe(ClO4)3 nanocatalysts improve efficiency and reduce environmental impact . Optimization steps include adjusting molar ratios (e.g., 1:1:1 for aldehyde, ethyl acetoacetate, and hydroxylamine) and monitoring reaction progress via TLC.
Q. Which spectroscopic techniques are critical for confirming the structure and geometry of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., chloromethyl at δ ~4.5–4.9 ppm, indole protons at δ ~7.0–8.5 ppm) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1660–1685 cm⁻¹, C=N at ~1550 cm⁻¹) .
- Elemental Analysis : Validate purity and molecular formula (e.g., C, H, N within ±0.3% of theoretical values) .
- Melting Point Comparison : Cross-reference with literature to confirm Z/E isomerism .
Q. How do substituents on the arylidene group influence physicochemical properties?
- Methodological Answer : Substituents like methoxy, hydroxy, or halogens alter electronic and steric profiles. For example:
- Electron-withdrawing groups (e.g., -Cl) increase electrophilicity of the α,β-unsaturated system, enhancing reactivity in cycloadditions .
- Hydroxy groups improve antioxidant activity via radical scavenging (e.g., DPPH assay IC50 values correlate with substituent polarity) .
- Indole moieties enhance π-π stacking interactions, affecting solubility and crystallinity .
Advanced Research Questions
Q. What strategies resolve discrepancies in reaction yields for indole-substituted isoxazol-5(4H)-ones under varying catalytic systems?
- Methodological Answer : Contradictions in yields (e.g., 70% vs. 90%) arise from catalyst choice and solvent effects. Troubleshooting steps:
- Catalyst Screening : Compare citric acid (proton donor) , GO@Fe(ClO4)3 (Lewis acid) , and boric acid (hydrogen-bond facilitator) .
- Solvent Optimization : Solvent-free conditions reduce side reactions but may require higher temperatures (100°C) .
- Kinetic Monitoring : Use in-situ FT-IR or HPLC to track intermediate formation and optimize reaction time .
Q. How does DFT analysis contribute to understanding electronic configuration and reactivity?
- Methodological Answer : DFT studies reveal:
- HOMO-LUMO Gaps : Smaller gaps (e.g., 4.5 eV for electron-deficient substituents) correlate with higher electrophilicity and antioxidant activity .
- Charge Distribution : Chloromethyl groups increase positive charge on the isoxazolone ring, favoring nucleophilic attacks .
- Mechanistic Insights : Simulate transition states to predict Z/E selectivity and regioselectivity in cycloadditions .
Q. What non-decarboxylative rearrangement pathways are feasible under ruthenium catalysis?
- Methodological Answer : RuCl2(p-cymene)2 catalyzes rearrangements to pyrazole/isoxazole-4-carboxylic acids. Key steps:
- Substrate Design : Ensure intramolecular H-bonding (e.g., 4-(2-hydroxyalkylidenyl) substituents) to prevent decarboxylation .
- Mechanistic Pathway : The reaction proceeds via a vinyl Ru-nitrenoid intermediate, confirmed by trapping experiments and X-ray crystallography .
- Gram-Scale Application : Optimize catalyst loading (5 mol%) and reaction time (12–24 hours) for scalability .
Q. What methodologies assess antioxidant/antibacterial potential of these derivatives?
- Methodological Answer :
- Antioxidant Assays : DPPH radical scavenging (measure IC50 at 517 nm) and FRAP (ferric reducing power) .
- Antibacterial Testing : Disk diffusion/MIC assays against Gram± bacteria (e.g., E. coli, S. aureus) .
- Structure-Activity Relationships (SAR) : Correlate substituent electronegativity with bioactivity (e.g., hydroxyl > methoxy in antioxidant potency) .
Q. How can Z/E selectivity be controlled during synthesis?
- Methodological Answer :
- Catalyst Choice : Citric acid favors Z-isomers via hydrogen-bond stabilization of intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for E-isomers .
- Thermodynamic Control : Prolonged heating (24 hours) may shift equilibrium toward the more stable Z-form .
Q. How is synthetic scalability optimized for gram-scale production?
- Methodological Answer :
- Catalyst Recycling : Magnetic nanocatalysts (e.g., PDAN-Ni@Fe3O4) enable easy recovery and reuse, maintaining >90% yield over 5 cycles .
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic reactions .
- Purification Simplification : Use column chromatography (silica gel, 1–10% MeOH/DCM) or recrystallization (ethanol/water) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
